3-(3-Nitrophenyl)picolinic acid
Description
Contextual Significance of Picolinic Acid Derivatives in Contemporary Organic Chemistry
Picolinic acid, or pyridine-2-carboxylic acid, is a derivative of pyridine (B92270) with a carboxylic acid group at the 2-position. wikipedia.org Its derivatives are fundamental scaffolds in modern organic and medicinal chemistry due to a combination of unique structural and electronic properties. The pyridine ring is a common feature in FDA-approved pharmaceuticals, and its derivatives are known for a wide spectrum of biological activities. nih.gov
The significance of picolinic acid derivatives can be attributed to several key factors:
Versatile Scaffolds: The pyridine ring can be substituted at various positions, allowing for precise tuning of a molecule's steric and electronic properties to optimize its function, be it for biological activity or material properties. nih.gov
Chelating Properties: Picolinic acid is a bidentate chelating agent, capable of binding to metal ions like chromium, zinc, and iron. wikipedia.org This property is crucial in various biological processes and has been exploited in the design of enzyme inhibitors and therapeutic agents. nih.govdrugbank.com
Bioactivity: Picolinic acid itself is a metabolite of the amino acid tryptophan and has been implicated in neuroprotective, immunological, and anti-proliferative effects. wikipedia.org Its derivatives are found in numerous pharmaceuticals, including anti-inflammatory, antimicrobial, and anti-cancer agents. nih.gov
Synthetic Intermediates: These derivatives serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials. chemimpex.comgoogle.com For instance, the hydrogenation of picolinic acid yields piperidine-2-carboxylic acid, a precursor to the drug Mepivacaine. wikipedia.org
Importance of Nitrophenyl Moieties in Medicinal Chemistry and Materials Science
The nitrophenyl group, a benzene (B151609) ring substituted with a nitro group (-NO2), is another critical functional component that imparts significant properties to a molecule. Its importance spans both medicinal chemistry and materials science.
In medicinal chemistry , the nitro group is a well-established pharmacophore. Aromatic nitro compounds exhibit a wide range of biological activities and are core components of many synthetic drugs. mdpi.com The electron-withdrawing nature of the nitro group can significantly alter the electronic distribution within a molecule, affecting its binding affinity to biological targets and its pharmacokinetic properties. Nitro-containing compounds are known for their antimicrobial, antitumoral, and anti-inflammatory activities. mdpi.com
In materials science , nitrophenyl groups are frequently used for the functionalization of surfaces. Techniques involving nitrophenyl diazonium salts allow for the covalent grafting of nitrophenyl layers onto various substrates, including carbon and metallic surfaces. researchgate.net This surface modification is a powerful tool for altering the chemical and physical properties of materials, with applications in the development of sensors, electronic devices, and corrosion inhibitors. chemimpex.comacs.org
Research Trajectory and Academic Relevance of 3-(3-Nitrophenyl)picolinic Acid Structures
While the parent picolinic acid and nitrophenyl moieties are extensively studied, specific academic research focused exclusively on the this compound isomer is not widely documented in publicly available literature. However, the academic relevance and potential research trajectory for this class of compounds can be inferred from studies on closely related structures and the known reactivity of its functional groups.
Research on nitrophenyl-substituted pyridine carboxylic acids would likely focus on several key areas:
Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and its derivatives is a primary research objective. This would be followed by thorough characterization using techniques like NMR, IR spectroscopy, and X-ray crystallography to understand its structural properties.
Medicinal Chemistry: Given the biological activities associated with both picolinic acid and nitrophenyl moieties, a significant research trajectory would involve screening this compound for various therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory effects. mdpi.com
Coordination Chemistry: The picolinic acid backbone provides a metal-chelating site. Research would explore the formation of metal complexes with this compound as a ligand, investigating the structural and electronic impact of the nitrophenyl substituent on the coordination properties and potential catalytic activity of these complexes.
Materials Science: The presence of the nitrophenyl group opens avenues for incorporating this molecule into materials. Research could investigate its use in creating functional polymers or as a component for surface modification, potentially leveraging the nitro group for further chemical transformations.
The academic relevance of this structure lies in its potential to be a novel building block that combines the established functions of its constituent parts, leading to new pharmaceuticals, catalysts, or advanced materials.
Overview of Research Domains Pertaining to Pyridinecarboxylic Acid Systems
Pyridinecarboxylic acids, as a class, are integral to a wide array of scientific research domains. Their structural diversity, with isomers like picolinic, nicotinic, and isonicotinic acids, provides a rich platform for chemical exploration. wikipedia.org
| Research Domain | Applications and Focus of Pyridinecarboxylic Acid Systems |
| Pharmaceutical Development | Serve as foundational structures for drugs treating a vast range of conditions including tuberculosis, cancer, diabetes, and neurological disorders. They are particularly prominent in the design of enzyme inhibitors. nih.gov |
| Agrochemicals | Used in the formulation of herbicides and pesticides, contributing to improved crop protection and yields. chemimpex.comnih.gov |
| Coordination Chemistry | Act as ligands to form stable complexes with a wide variety of metal ions. These complexes are studied for applications in catalysis, materials science, and as models for biological systems. chemimpex.comnih.gov |
| Materials Science | Employed as building blocks for functional materials, including metal-organic frameworks (MOFs) and polymers. They also play a role in the development of corrosion inhibitors for metals. chemimpex.comrsc.org |
| Synthetic Organic Chemistry | Utilized as versatile intermediates and catalysts in the synthesis of complex organic molecules. google.comnih.gov |
The ongoing research in these areas underscores the enduring importance of pyridinecarboxylic acid systems as a source of novel compounds with significant practical applications. The ease of functionalization of the pyridine ring ensures that new derivatives, such as this compound, will continue to be targets of scientific investigation. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-nitrophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)11-10(5-2-6-13-11)8-3-1-4-9(7-8)14(17)18/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUDQQLIYWVNNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 3 Nitrophenyl Picolinic Acid
Synthetic Routes to Picolinic Acid Backbone Functionalization
The picolinic acid framework, a pyridine (B92270) ring with a carboxylic acid substituent at the 2-position, is the foundational structure upon which 3-(3-Nitrophenyl)picolinic acid is built. wikipedia.org The functionalization of this backbone is a critical first step in many synthetic pathways.
The introduction of the carboxylic acid group at the 2-position of the pyridine ring is a key transformation. Several methods have been established for this purpose.
One of the most common and commercially viable methods is the oxidation of 2-methylpyridine (B31789) (α-picoline). wikipedia.orggoogle.com This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid. wikipedia.org Another industrial method involves the ammoxidation of 2-picoline to form 2-cyanopyridine, followed by hydrolysis of the nitrile group to the carboxylic acid. wikipedia.org Vapor-phase oxidation over solid catalysts, often containing vanadium compounds, is also employed for the synthesis of pyridine carboxylic acids. google.com Electrochemical oxidation presents another alternative for converting picoline to picolinic acid.
A summary of common oxidation methods for forming picolinic acid is presented below:
| Starting Material | Reagent(s) | Product | Notes |
| α-Picoline | Alkaline Potassium Permanganate | Picolinic Acid | A common laboratory method. wikipedia.orggoogle.com |
| α-Picoline | Nitric Acid / Sulfuric Acid | Picolinic Acid | An industrial process. google.com |
| α-Picoline | Sulfuric Acid and Manganese Dioxide | Picolinic Acid | A patented process for high-yield production. google.com |
| α-Picoline | O₂, NH₃, Solid Catalyst (e.g., Vanadium-based) | 2-Cyanopyridine | The intermediate is then hydrolyzed to picolinic acid. wikipedia.orggoogle.com |
| α-Picoline | Electrochemical Oxidation | Picolinic Acid | An alternative method for oxidation. |
Further functionalization of the pyridine ring of picolinic acid can be achieved through various derivatization methods. For instance, in the process of creating picolinamides, treatment of picolinic acid with thionyl chloride can lead to the formation of not only the expected acid chloride but also a 4-chloropicolinoyl chloride, demonstrating that ring chlorination can occur under these conditions. nih.gov This indicates the potential for direct halogenation of the pyridine ring.
Picolinic acid and its derivatives can also serve as directing groups in C-H activation reactions, allowing for functionalization at specific positions of the molecule. For example, picolinamide (B142947) can direct the δ C-H chalcogenation of aliphatic amines. nih.gov
Incorporation Strategies for the 3-Nitrophenyl Moiety
The introduction of the 3-nitrophenyl group is a defining step in the synthesis of the target molecule. This can be accomplished through several key strategies, including coupling reactions, nitration, and multi-component reactions.
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming the C-C bond between the pyridine and phenyl rings. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide. In the context of synthesizing this compound, this could involve reacting a derivative of picolinic acid bearing a leaving group (like a halide) with a 3-nitrophenyl organometallic reagent, or vice versa.
A notable approach is the direct arylation of pyridine N-oxides, which offers high regioselectivity for the 2-position. nih.gov This method could be adapted to couple a 3-nitrophenyl group to a pre-functionalized pyridine N-oxide. Palladium nanoparticle-catalyzed reactions have also been shown to be effective for the coupling of aryl and pyridyl chlorides with amines, suggesting their potential applicability in forming aryl-pyridyl C-C bonds as well. rsc.org
Examples of relevant palladium-catalyzed cross-coupling reactions include:
| Reaction Name | Description | Relevance |
| Suzuki Coupling | Couples an organoboron compound with an organic halide. | Could be used to couple a boronic acid derivative of either the pyridine or the nitrophenyl ring with a halide of the other. |
| Negishi Coupling | Couples an organozinc compound with an organic halide. | Another versatile method for aryl-pyridyl bond formation. |
| Stille Coupling | Couples an organotin compound with an organic halide. | Effective for a wide range of substrates. |
| Heck Coupling | Couples an alkene with an aryl halide. | While not a direct aryl-aryl coupling, it can be a precursor step in a synthetic sequence. |
| Direct Arylation | Couples an aryl halide with a C-H bond of another arene. | A highly efficient method that avoids the pre-functionalization of one of the coupling partners. nih.gov |
Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group (-NO₂) onto an aromatic ring. wikipedia.org The most common method involves the use of a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.comlibretexts.org
In the synthesis of this compound, nitration could be performed on a precursor molecule, such as 3-phenylpicolinic acid. The directing effects of the substituents on the phenyl ring would need to be considered to achieve the desired 3-nitro substitution pattern. Alternatively, a nitrated starting material, like 3-nitrophthalic anhydride, can be used in subsequent reactions. google.com A patented method for the synthesis of 4-nitro-3-hydroxy-2-picolinic acid involves sulfonation, nitration, and then desulfonation of 3-hydroxy-2-picolinic acid, showcasing a regioselective nitration strategy. google.com
The conditions for aromatic nitration can be controlled to influence the degree of nitration. docbrown.info For a monosubstituted benzene (B151609) ring, the position of nitration is determined by the nature of the existing substituent.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the reactants. nih.govfrontiersin.org Several MCRs have been developed for the synthesis of picolinate (B1231196) and picolinic acid derivatives. nih.govresearchgate.netresearchgate.net
These reactions often proceed through a cascade of events, such as Knoevenagel condensation, Michael addition, and cyclization, sometimes followed by an oxidation step. researchgate.net For example, a multi-component reaction involving an aldehyde, an active methylene (B1212753) compound, an ammonium (B1175870) source, and a pyruvate (B1213749) derivative can lead to the formation of a substituted picolinate. nih.govrsc.org By choosing an appropriate aldehyde, such as 3-nitrobenzaldehyde (B41214), the 3-nitrophenyl moiety can be directly incorporated into the picolinic acid framework in a single, atom-economical step.
A general scheme for a multi-component synthesis of picolinate derivatives is as follows:
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product Type |
| Aldehyde | Malononitrile | Ammonium Acetate (B1210297) | Ethyl 2-oxopropanoate | Heterogeneous Catalyst | Picolinate Derivative nih.gov |
This approach offers a convergent and efficient route to complex picolinic acid derivatives, including those bearing the 3-nitrophenyl substituent.
Advanced Synthetic Techniques Applicable to this compound
The synthesis of picolinic acid derivatives, including the nitrophenyl-substituted variant, can be achieved through sophisticated methods that offer high efficiency, selectivity, and applicability under mild conditions. These techniques move beyond classical approaches, employing novel catalytic systems and activation strategies.
Catalytic Approaches in the Synthesis of Picolinate Derivatives (e.g., UiO-66(Zr)-N(CH2PO3H2)2 as Heterogeneous Catalysts)
Recent advancements in catalysis have introduced highly efficient methods for constructing the picolinate scaffold. One notable example is the use of metal-organic frameworks (MOFs) as heterogeneous catalysts. Specifically, UiO-66(Zr)-N(CH2PO3H2)2 , a zirconium-based MOF functionalized with phosphonic acid groups, has been successfully employed for the one-pot synthesis of picolinate and picolinic acid derivatives. nih.govresearchgate.netnih.gov
This catalyst facilitates a multi-component reaction involving an aldehyde (which could be 3-nitrobenzaldehyde to generate the target scaffold), a 2-oxo-propanoate, malononitrile, and ammonium acetate. nih.govnih.gov The reaction proceeds at ambient temperature in ethanol, highlighting the catalyst's high efficiency under mild conditions. nih.gov The proposed mechanism involves the activation of the aldehyde by the phosphonic acid groups on the catalyst, followed by a series of condensations and a Michael addition, culminating in a cooperative vinylogous anomeric-based oxidation to yield the final picolinate product. nih.gov
The use of a heterogeneous catalyst like UiO-66(Zr)-N(CH2PO3H2)2 offers significant advantages, including easy separation from the reaction mixture, high yields, short reaction times, and catalyst reusability for multiple cycles without a significant loss in efficiency. researchgate.net
Table 1: Multi-Component Reaction for Picolinate Synthesis using UiO-66(Zr)-N(CH2PO3H2)2
| Component | Role in Synthesis | Example |
| Aldehyde | Provides the C4 and C5 carbons and the C4 substituent | 3-Nitrobenzaldehyde |
| 2-Oxo-propanoate | Source of the pyridine nitrogen and C2, C3, and C6 carbons | Ethyl 2-oxopropanoate |
| Malononitrile | Contributes to the formation of the pyridine ring | Malononitrile |
| Ammonium Acetate | Serves as the nitrogen source for the pyridine ring | Ammonium Acetate |
| Catalyst | Facilitates the reaction cascade | UiO-66(Zr)-N(CH2PO3H2)2 |
Application of Active Esters in Picolinic Acid Synthesis
The carboxylic acid moiety of picolinic acids can be activated to facilitate further transformations, such as amide bond formation. A convenient method for this involves the synthesis of active esters. nih.gov This two-step procedure typically begins with the conversion of the picolinic acid to its corresponding acid chloride hydrochloride by reacting it with thionyl chloride (SOCl₂) and a catalytic amount of DMF. nih.gov
The resulting acid chloride is then reacted with a nucleophile, such as 4-nitrophenol, pentafluorophenol, or N-hydroxysuccinimide, in the presence of a base like triethylamine, to yield the desired active ester. nih.gov These esters, particularly the N-hydroxysuccinimidyl and pentafluorophenyl variants, are highly reactive intermediates suitable for coupling with amines to form amides under mild conditions. nih.govresearchgate.net
Table 2: Common Active Esters of Picolinic Acid
| Activating Group | Resulting Active Ester | Key Characteristics |
| 4-Nitrophenol | 4-Nitrophenyl picolinate | Commonly used for amide synthesis. nih.gov |
| Pentafluorophenol | Pentafluorophenyl picolinate | Highly reactive leaving group. nih.govresearchgate.net |
| N-Hydroxysuccinimide | N-Succinimidyl picolinate | Forms stable, reactive esters for bioconjugation. nih.govresearchgate.net |
Derivatization Strategies for Enhanced Analytical Detection and Structural Modification
For analytical purposes, particularly in complex biological matrices, derivatization of the carboxylic acid group can significantly enhance detection sensitivity and chromatographic performance. A prime example is the use of 3-nitrophenylhydrazine (B1228671) (3-NPH) . acs.orgnih.gov This reagent, in conjunction with a coupling agent like EDC-HCl, reacts with carboxylic acids to form stable derivatives. nih.gov This strategy has been successfully applied in LC-MS/MS-based metabolomics to simultaneously target and quantify metabolites containing carboxyl, carbonyl, and phosphoryl groups. nih.govfigshare.comresearchgate.net The 3-NPH derivatization provides a substantial increase in detection sensitivity and improves chromatographic separation, especially for polar metabolites on reversed-phase columns. acs.org
Other derivatization strategies for picolinic acid and its derivatives include:
Picolinoyl Derivatization : The molecule itself can be used as a derivatizing agent. Picolinic acid has been used to derivatize corticosteroids, converting them into 21-monopicolinoyl derivatives. This modification enhances the positive ion-ESI mass spectrometry response by 5-10 times, improving quantification limits. nih.gov
Fluorescence Derivatization : For HPLC-based detection, picolinic acid can be derivatized post-column. Irradiation with ultraviolet light in the presence of zinc acetate produces a fluorescent compound, allowing for highly sensitive detection with excitation and emission maxima at 336 nm and 448 nm, respectively. nih.gov
Post-Synthetic Modifications and Functional Group Interconversions
Once the this compound core is synthesized, its functional groups—the nitro group and the carboxylic acid—can be chemically transformed to generate a diverse range of analogs. These modifications are crucial for structure-activity relationship studies and for tuning the molecule's physicochemical properties.
Transformations Involving the Nitro Group
The aromatic nitro group is a versatile functional handle that primarily undergoes reduction reactions. numberanalytics.comnumberanalytics.com The presence of the electron-withdrawing nitro group deactivates the phenyl ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. numberanalytics.comwikipedia.org
The most significant transformation is the reduction of the nitro group to an aniline (B41778) (amino group). This reaction fundamentally alters the electronic character of the substituent from strongly electron-withdrawing to strongly electron-donating, which in turn modifies the properties of the entire molecule. csbsju.edu
Table 3: Common Reagents for Nitro Group Reduction
| Reagent System | Description |
| Sn / HCl | A classic method for reducing aromatic nitro groups to amines. csbsju.edu |
| Fe / HCl | Iron in acidic medium is another widely used and effective reducing agent. csbsju.edu |
| Zn / HCl | Zinc metal in acid provides a strong reducing environment. csbsju.edu |
| H₂ / Pd/C | Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is a clean and efficient method for this transformation. umsl.edu |
The resulting amine, 3-(3-aminophenyl)picolinic acid, can undergo further reactions such as diazotization followed by Sandmeyer reactions to introduce a variety of other substituents (e.g., -Cl, -Br, -CN, -OH).
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group on the pyridine ring is a primary site for modification, allowing for the formation of esters, amides, and other derivatives.
Key transformations include:
Esterification : Reaction with an alcohol under acidic conditions or via an activated intermediate (like the acid chloride) yields the corresponding ester.
Amide Formation : As described in Section 2.3.2, the carboxylic acid can be converted to an active ester or an acid chloride, which then readily reacts with a primary or secondary amine to form a stable amide bond. nih.gov The reaction with 3-nitrophenylhydrazine is a specific example of this for analytical purposes. nih.gov
Hammick Reaction : A characteristic reaction of picolinic acid involves its decarboxylative condensation with aldehydes or ketones in a boiling solvent to produce pyridine-2-carbinols. wikipedia.org
Reduction : While challenging, the carboxylic acid can be reduced to a primary alcohol (2-(hydroxymethyl)pyridine derivative) using strong reducing agents like lithium aluminum hydride, provided other functional groups are protected.
Hydrogenation : Catalytic hydrogenation can reduce the pyridine ring itself, leading to piperidine-2-carboxylic acid. wikipedia.org
Derivatization for Advanced Spectroscopic Characterization
For the purpose of enhanced spectroscopic analysis, particularly in the context of complex biological matrices or for improving detection sensitivity, this compound can be chemically modified. Derivatization is a common strategy to improve the analytical properties of a molecule, such as its volatility, ionization efficiency, or chromatographic behavior.
One of the primary sites for derivatization on this compound is the carboxylic acid functional group. Esterification, for instance, is a straightforward method to enhance the compound's volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to improve its solubility in non-polar solvents. The formation of a methyl ester derivative can also prevent potential interference from the acidic proton in certain analytical techniques. nih.gov
A more advanced derivatization strategy involves the use of labeling reagents to introduce a specific tag that enhances detection in liquid chromatography-mass spectrometry (LC-MS). For example, 3-nitrophenylhydrazine (3-NPH) is a reagent that can be used to derivatize carboxylic acids. nih.govrsc.org This derivatization proceeds via an activation of the carboxylic acid, followed by reaction with the hydrazine (B178648) to form a stable hydrazide derivative. The presence of the nitrophenyl group from the 3-NPH reagent can significantly improve the ionization efficiency of the molecule in the mass spectrometer, leading to lower limits of detection. nih.gov
This approach is particularly valuable in metabolomics studies where the sensitive detection of acidic metabolites is crucial. nih.gov The derivatization not only enhances the signal but also improves the chromatographic separation of the analyte from other components in a complex mixture. nih.gov
Below are tables detailing the starting material and a potential derivatized product for enhanced spectroscopic analysis.
Table 1: Reactant for Derivatization
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | ![]() | C₁₂H₈N₂O₄ | 244.21 |
Table 2: Example of a Derivatized Product for Advanced Spectroscopic Characterization
| Product Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Derivatization Reagent | Analytical Technique |
| This compound, 3-nitrophenylhydrazide | ![]() | C₁₈H₁₃N₅O₅ | 379.33 | 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS |
The selection of a specific derivatization method depends on the analytical goals, the nature of the sample matrix, and the instrumentation available. For this compound, derivatization of the carboxylic acid group represents a versatile strategy to unlock more detailed and sensitive spectroscopic characterization.
Computational Chemistry and Theoretical Investigations of 3 3 Nitrophenyl Picolinic Acid
Quantum Chemical Calculations for Molecular Architecture
Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic nature of 3-(3-Nitrophenyl)picolinic acid. These ab initio methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.
Geometry Optimization and Conformational Analysis (e.g., using DFT methods)
The first step in the computational study of this compound is to determine its most stable three-dimensional shape through geometry optimization. Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, is a widely used and reliable method for this purpose. academie-sciences.fr The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. researchgate.net
For this compound, a biaryl system, a key structural parameter is the dihedral angle between the picolinic acid ring and the nitrophenyl ring. nih.govrsc.org The conformational preference is a balance between steric hindrance from the substituents and electronic effects like resonance stabilization. nih.gov Calculations would explore the potential energy surface by rotating the bond connecting the two aromatic rings to identify the global energy minimum, which corresponds to the most stable conformer. nih.gov
Another significant conformational aspect is the orientation of the carboxylic acid group. An intramolecular hydrogen bond may form between the carboxylic hydrogen and the nitrogen atom of the picoline ring, which would influence the planarity and stability of that portion of the molecule. researchgate.net DFT calculations can predict the bond lengths, bond angles, and dihedral angles that define the molecule's final, low-energy structure.
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)
This table presents typical bond length and angle values expected from a DFT/B3LYP calculation, based on analogous structures in the literature. Actual values would be determined by specific calculation.
| Parameter | Description | Predicted Value |
|---|---|---|
| Bond Lengths | ||
| C-C (inter-ring) | Length of the bond connecting the two aromatic rings. | ~ 1.49 Å |
| C=O (carboxyl) | Length of the carbonyl double bond. | ~ 1.21 Å |
| C-O (carboxyl) | Length of the carboxyl single bond. | ~ 1.36 Å |
| N-O (nitro) | Length of the bonds in the nitro group. | ~ 1.22 Å |
| Bond Angles | ||
| C-C-C (inter-ring) | Angle involving the inter-ring carbon atoms. | ~ 120° |
| O=C-O (carboxyl) | Angle within the carboxylic acid group. | ~ 123° |
| O-N-O (nitro) | Angle within the nitro group. | ~ 125° |
| Dihedral Angle |
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap, Electron Density Distribution)
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.comeurjchem.com A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.gov
For this compound, theoretical calculations would likely show that the electron density of the HOMO is primarily located on the picolinic acid moiety, which is comparatively electron-rich. Conversely, due to the strong electron-withdrawing nature of the nitro group, the LUMO is expected to be localized on the nitrophenyl ring. researchgate.netresearchgate.net This spatial separation of the FMOs indicates a potential for intramolecular charge transfer upon electronic excitation.
The distribution of electron density, also calculated via DFT, reveals how electrons are shared across the molecule, highlighting regions of high and low electron concentration and providing insight into bonding and reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
This table shows representative energy values for FMOs as would be calculated by DFT methods, based on similar nitroaromatic compounds. irjweb.comeurjchem.com
| Parameter | Description | Predicted Energy (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | ~ -6.3 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -2.1 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule three-dimensionally. libretexts.org It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP is mapped onto a constant electron density surface, with colors indicating different potential values: red typically signifies regions of most negative potential (electron-rich), while blue indicates regions of most positive potential (electron-poor). researchgate.netavogadro.cc
For this compound, an MEP map would be expected to show:
Intense Negative Potential (Red/Yellow): Localized on the oxygen atoms of the carboxylic acid group and the nitro group. These are the most electronegative regions and are prime targets for electrophilic attack or coordination to metal ions. researchgate.netresearchgate.net
Intense Positive Potential (Blue): Concentrated around the acidic hydrogen of the carboxylic acid group, making it the most likely site for deprotonation.
Intermediate Potentials (Green): Spread across the carbon-hydrogen framework of the aromatic rings.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are highly effective at predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural confirmation of synthesized compounds.
Theoretical Infrared and Raman Vibrational Frequency Analysis
Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. asianpubs.orgmdpi.com Each calculated frequency is associated with a specific normal mode of vibration, such as the stretching or bending of bonds. researchgate.net These predictions are crucial for assigning the bands in an experimental spectrum to specific functional groups. nih.gov
For this compound, the most characteristic predicted vibrations would include:
C=O Stretching: A strong band in the IR spectrum, typically around 1700-1750 cm⁻¹, from the carboxylic acid group. nih.gov
N-O Stretching: Strong symmetric and asymmetric stretching vibrations from the nitro group, expected in the regions of 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
C-H Stretching: Vibrations from the aromatic rings, usually found above 3000 cm⁻¹.
Ring Vibrations: Complex stretching and deformation modes of the pyridine (B92270) and benzene (B151609) rings between 1400-1600 cm⁻¹. asianpubs.org
C-S Stretching: While not present, analogous C-S stretches are often found in the 700-800 cm⁻¹ region, and C-N-C or similar skeletal modes would appear here. asianpubs.org
Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the models. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov
Table 3: Predicted Key Vibrational Frequencies (Scaled) for this compound (Illustrative)
This table presents representative vibrational frequencies based on DFT calculations for molecules containing similar functional groups. asianpubs.orgnih.govresearchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Spectrum |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (Broad) | IR |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| C=O Stretch (Carboxylic Acid) | ~1720 | IR (Strong) |
| Aromatic Ring Stretch | 1610, 1585, 1475 | IR, Raman |
| NO₂ Asymmetric Stretch | ~1530 | IR (Strong) |
| NO₂ Symmetric Stretch | ~1350 | IR (Very Strong) |
| C-O Stretch / O-H Bend | ~1290 | IR, Raman |
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT (e.g., GIAO-B3LYP), is a standard and highly effective approach for calculating the magnetic shielding tensors of nuclei like ¹H and ¹³C. researchgate.netimist.ma
The calculated shielding constants (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the formula δ = σ(ref) - σ(calc). acs.org These predictions can help assign complex spectra, distinguish between isomers, and confirm protonation states. rsc.orgresearchgate.net
For this compound, GIAO calculations would predict:
¹H NMR Shifts: The protons on the nitrophenyl ring would be shifted downfield (higher ppm) due to the electron-withdrawing effect of the nitro group. The chemical environment of each proton on the picoline ring would also result in a distinct, predictable shift.
¹³C NMR Shifts: Similar trends would be observed for the carbon atoms. The carbon attached to the nitro group and the carboxylic acid carbon would show significant downfield shifts. acs.orgacs.org The accuracy of these predictions is often high enough to provide confident assignments for most atoms in the molecule. nih.govresearchgate.net
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
This table provides hypothetical chemical shift values based on the known effects of substituents on aromatic rings and general GIAO-DFT prediction outcomes. nih.govacs.org
| Nucleus | Description | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | ||
| H (Carboxyl) | Acidic proton | 12.0 - 14.0 |
| H (on Nitro-ring) | Protons ortho/para to NO₂ | 8.0 - 8.5 |
| H (on Picoline-ring) | Protons on the pyridine ring | 7.5 - 8.8 |
| ¹³C NMR | ||
| C (Carboxyl) | Carbonyl carbon | 165 - 170 |
| C (C-NO₂) | Carbon attached to nitro group | ~148 |
Ultraviolet-Visible (UV-Vis) Absorption Maxima Calculations
Theoretical calculations of the Ultraviolet-Visible (UV-Vis) absorption spectra are crucial for understanding the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for predicting the excitation energies and oscillator strengths that correspond to the absorption maxima (λmax) observed experimentally. researchgate.net
For a molecule like this compound, TD-DFT calculations would typically be performed on a geometry that has been optimized using a suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set. researchgate.net The calculations can be carried out in the gas phase and in various solvents to account for solvatochromic effects. The predicted electronic transitions are often associated with intramolecular charge transfer (ICT), typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other nearby orbitals. nih.gov In nitrophenyl-containing compounds, these transitions are often responsible for their characteristic colors and photophysical properties.
Table 1: Hypothetical TD-DFT Calculated UV-Vis Absorption Data for this compound
| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contributions | Transition Type |
|---|---|---|---|
| 350 | 0.45 | HOMO -> LUMO (95%) | π -> π* |
| 280 | 0.21 | HOMO-1 -> LUMO (70%) | π -> π* |
| 245 | 0.15 | HOMO -> LUMO+1 (80%) | n -> π* |
Reactivity Indices and Reaction Pathway Elucidation
Global and Local Reactivity Descriptors
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. hakon-art.com Global reactivity descriptors, which describe the molecule as a whole, are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net A smaller HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.com
Local reactivity, which identifies the most reactive sites within a molecule, is often analyzed using Fukui functions. researchgate.net The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.com For a molecule with a nitro group like this compound, the nitro group, being a strong electron-withdrawing group, is expected to significantly influence the distribution of electron density and thus the local reactivity. mdpi.com Specifically, the regions around the nitro group are likely to be susceptible to nucleophilic attack.
Below is an illustrative table of global reactivity descriptors for a related nitrophenyl compound, calculated using DFT.
Table 2: Illustrative Global Reactivity Descriptors for a Nitrophenyl-Substituted Heterocycle
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.87 |
| ELUMO | -1.93 |
| Energy Gap (ΔE) | 4.94 |
| Ionization Potential (I) | 6.87 |
| Electron Affinity (A) | 1.93 |
| Electronegativity (χ) | 4.40 |
| Chemical Potential (μ) | -4.40 |
| Chemical Hardness (η) | 2.47 |
| Global Softness (S) | 0.40 |
| Electrophilicity Index (ω) | 3.91 |
Data derived from calculations on a similar compound for illustrative purposes. nih.govdergipark.org.tr
Computational Modeling of Reaction Mechanisms
Computational modeling is an invaluable tool for elucidating reaction pathways, identifying transition states, and calculating activation energies. For a molecule like this compound, theoretical studies can explore various potential reactions, such as its synthesis or its interactions with other molecules. For instance, the synthesis of picolinic acid derivatives can be modeled to understand the mechanism and regioselectivity. pensoft.net
The process typically involves locating the transition state structures connecting reactants and products on the potential energy surface. The intrinsic reaction coordinate (IRC) method can then be used to confirm that the identified transition state correctly links the reactants and products. Such studies provide a detailed, step-by-step understanding of the reaction mechanism, which can be difficult to obtain through experimental means alone.
Nonlinear Optical (NLO) Property Assessment
Molecules with significant charge separation, often found in "push-pull" systems with electron-donating and electron-withdrawing groups, can exhibit large nonlinear optical (NLO) properties. The presence of the electron-withdrawing nitro group and the π-conjugated system in this compound suggests its potential as an NLO material.
Computational methods are frequently used to predict the NLO properties of molecules, primarily by calculating the first hyperpolarizability (β). nih.gov A large value of β indicates a strong NLO response. These calculations are typically performed using DFT with a suitable functional and basis set. The results can provide insights into the structure-property relationships that govern the NLO activity of the molecule.
The following table presents calculated NLO properties for a related push-pull tetrazole containing a p-nitrophenyl group, illustrating the type of data obtained from such assessments.
Table 3: Illustrative Calculated Nonlinear Optical Properties
| Compound | Dipole Moment (μ, Debye) | Average Polarizability (α, esu) | First Hyperpolarizability (β, esu) |
|---|---|---|---|
| Push-pull tetrazole with p-nitrophenyl | 8.5 | 45.2 x 10-24 | 252 x 10-30 |
Data adapted from a study on a related compound for illustrative purposes. nih.gov
Structure Activity Relationship Sar and Design Principles for 3 3 Nitrophenyl Picolinic Acid Derivatives
Fundamental Principles of Structure-Activity Relationships in Picolinic Acid Chemistry
Picolinic acid and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. mdpi.com The fundamental principles of SAR in picolinic acid chemistry are rooted in the molecule's inherent structural features: a pyridine (B92270) ring bearing a carboxylic acid group at the 2-position. This arrangement allows for a variety of interactions with biological macromolecules, including hydrogen bonding, metal chelation, and aromatic interactions.
Quantum chemical calculations have been employed to evaluate the correlation between the structure and properties of picolinic acid derivatives. nih.gov These studies indicate that the physiological effect of these molecules is linked to their electron structure. nih.gov For instance, derivatives with lower ionization potentials have been predicted to exhibit bimodal physiological activity. nih.gov
The biological activity of picolinamide (B142947) derivatives, which are closely related to picolinic acids, has been shown to be influenced by the position of substituents. nih.gov Investigations into benzamide (B126) and picolinamide derivatives have revealed that the substitution pattern on the aromatic rings significantly impacts their inhibitory activity and selectivity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Specifically, the bioactivity of picolinamide derivatives was found to be generally stronger than that of the corresponding benzamide derivatives. nih.gov
Influence of the 3-Nitrophenyl Substituent on Molecular Interactions
The presence of a 3-nitrophenyl group at the 3-position of the picolinic acid core introduces specific electronic and steric features that profoundly influence the molecule's interactions with biological targets.
The nitro group (-NO2) is a strong electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. researchgate.netresearchgate.net This property significantly alters the electron distribution within the entire molecule. The electron-withdrawing nature of the nitro group can impact the electronic properties of the picolinic acid core, which may, in turn, affect the molecule's interaction with the active site of a target enzyme or receptor. researchgate.net
The presence of the bulky nitrophenyl group can introduce steric hindrance, which may either be beneficial or detrimental to biological activity, depending on the topology of the target's binding site. uwec.eduacs.org It can influence the orientation of the picolinic acid core within the binding pocket, affecting key interactions. The spatial arrangement of the phenyl ring and the nitro group relative to the picolinic acid ring system is a key determinant of the molecule's ability to form productive binding interactions. pharmacy180.com
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. frontiersin.org
To build a robust QSAR model, a variety of physicochemical parameters, also known as molecular descriptors, are calculated for each compound in the series. These descriptors quantify different aspects of the molecule's properties. frontiersin.org Commonly used parameters in QSAR studies include:
Lipophilicity: Often expressed as logP, this parameter measures the compound's affinity for a nonpolar environment and is crucial for its absorption, distribution, and ability to cross cell membranes. uwec.edufrontiersin.orgmlsu.ac.in
Electronic Properties: These are described by parameters such as the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing ability of a substituent. mlsu.ac.inslideshare.net Other electronic descriptors include dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org
Steric Parameters: These descriptors relate to the size and shape of the molecule. mlsu.ac.in Examples include Taft's steric parameter (Es), molar refractivity (MR), and Verloop steric parameters. mlsu.ac.inslideshare.net
The selection of appropriate descriptors is critical for developing a reliable and predictive QSAR model. frontiersin.org
A variety of software tools are available to perform SAR and QSAR analyses. parssilico.com These tools facilitate the calculation of molecular descriptors, the building of statistical models, and the visualization of the results. Some of the commonly used software includes:
Dragon: Known for its extensive capabilities in calculating a wide range of molecular descriptors. parssilico.com
QSAR Toolbox: A free software application that supports chemical hazard assessment and provides functionalities for data retrieval, metabolism simulation, and property profiling. qsartoolbox.org
SYBYL-X: A comprehensive molecular modeling suite that includes tools for CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), which are 3D-QSAR techniques. parssilico.commdpi.com
Schrödinger Suite: Offers a wide range of tools for drug discovery, including QSAR model development.
MOE (Molecular Operating Environment): An integrated software platform for life sciences that includes applications for QSAR and molecular modeling.
These computational tools empower researchers to analyze large datasets of compounds, identify key structural features responsible for biological activity, and design novel molecules with improved properties. nih.govparssilico.com
Interactive Data Table: Compound Names
| Compound Name |
| 3-(3-Nitrophenyl)picolinic acid |
| Benzamide |
| Picolinamide |
| Acetylcholinesterase (AChE) |
| Butyrylcholinesterase (BChE) |
Interactive Data Table: QSAR Parameters
| Parameter Type | Examples |
| Lipophilicity | logP, π-substituent constant |
| Electronic Properties | Hammett constant (σ), Dipole moment, HOMO, LUMO |
| Steric Parameters | Taft's steric parameter (Es), Molar refractivity (MR) |
Interactive Data Table: Computational Tools
| Tool Name | Key Features |
| Dragon | Extensive calculation of molecular descriptors. parssilico.com |
| QSAR Toolbox | Free tool for hazard assessment, data retrieval, and profiling. qsartoolbox.org |
| SYBYL-X | Comprehensive suite with 3D-QSAR capabilities (CoMFA, CoMSIA). parssilico.commdpi.com |
| Schrödinger Suite | Wide range of drug discovery tools, including QSAR. |
| MOE | Integrated platform for life sciences with QSAR applications. |
Rational Design Strategies for Targeted Derivatives
The rational design of derivatives of this compound is a strategic endeavor that leverages an understanding of the molecule's interaction with its biological target. This process is guided by established medicinal chemistry principles to optimize the compound's properties.
Systematic Structural Modifications
Systematic structural modifications are a cornerstone of rational drug design, allowing for the exploration of the chemical space around a lead compound to identify key structural features that govern its biological activity. In the context of this compound, modifications can be systematically introduced to both the picolinic acid and the 3-nitrophenyl moieties.
Research on related picolinic acid derivatives has demonstrated that the introduction of various substituents can significantly influence their physicochemical and biological properties. For instance, a study on chromium(III) picolinate (B1231196) derivatives, where the picolinic acid ring was substituted with groups like bromo, trifluoromethyl, chloro, carboxyl, methyl, and hydroxyl, revealed that these modifications altered the complexes' chemical reactivity, such as their Fenton-like reaction and oxidation potential. researchgate.net While this study focused on metal complexes, it highlights the sensitivity of the picolinic acid scaffold to substitution.
In another study focused on discovering novel herbicides, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized. mdpi.com This work exemplifies a systematic approach where modifications to an aryl group attached to the picolinic acid core led to significant variations in herbicidal activity. The electronic nature and position of substituents on the aryl ring were found to be critical for the observed biological effects. These findings suggest that for this compound, systematic exploration of substituents on both the phenyl and pyridine rings is a viable strategy for optimizing its activity. For example, the introduction of electron-donating or electron-withdrawing groups at different positions on the nitrophenyl ring could modulate the electronic properties of the entire molecule, potentially impacting its binding affinity to a target protein.
A general approach to the systematic modification of aryl carboxylic acids has been demonstrated through ruthenium-catalyzed C-H arylation. This method allows for the introduction of a wide range of aryl and heteroaryl groups, tolerating various functional groups such as chloro, methoxy, and trifluoromethyl. acs.org Such synthetic strategies would be invaluable for creating a diverse library of this compound derivatives for SAR studies.
Table 1: Examples of Systematic Structural Modifications on Related Picolinic Acid Scaffolds and Their Observed Effects
| Parent Scaffold | Modification | Observed Effect on Activity/Property | Reference |
| Chromium(III) picolinate | Substitution on picolinic acid ring (e.g., -Br, -CF3, -Cl) | Altered chemical reactivity (Fenton-like reaction, oxidation) | researchgate.net |
| 6-Aryl-2-picolinic acid | Variation of aryl substituents | Significant changes in herbicidal activity | mdpi.com |
| Benzoic Acids | ortho-Arylation | Introduction of diverse aryl groups, creating new derivatives | acs.org |
Isosteric and Bioisosteric Replacements (e.g., isoelectronic substitution of nitro group impacting activity)
Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry used to fine-tune the properties of a lead compound. Bioisosteres are functional groups or substituents that possess similar physical or chemical properties and produce broadly similar biological effects. nih.gov The nitro group in this compound is a prime candidate for such replacements, as it is a strong electron-withdrawing group that can sometimes be associated with toxicity.
The replacement of a nitro group with a trifluoromethyl (CF3) group is a well-documented bioisosteric strategy. ebi.ac.uknih.govresearchgate.net The trifluoromethyl group mimics the strong electron-withdrawing nature of the nitro group but can offer improved metabolic stability and a different toxicity profile. A study on CB1 receptor positive allosteric modulators, which initially featured a 3-nitroalkyl-2-phenyl-indole structure, successfully replaced the aliphatic nitro group with a trifluoromethyl group. The resulting CF3-containing compounds were generally more potent and exhibited enhanced in vitro metabolic stability compared to their nitro-containing counterparts. ebi.ac.uknih.gov This suggests that a similar replacement in this compound, yielding 3-(3-(Trifluoromethyl)phenyl)picolinic acid, could be a promising avenue for developing analogs with improved properties.
Another potential bioisosteric replacement for the nitro group is a boronic acid group. While a study investigating the replacement of a nitro group with a boronic acid in non-steroidal anti-androgens concluded that boronic acid was not a sufficient bioisostere for the nitro group in that specific context, it highlights the exploration of such replacements in rational drug design. nih.gov The study designed and synthesized a library of flutamide-like compounds where the nitro function was replaced by a boronic acid. Although the direct bioisostere did not show the expected activity, other compounds in the series exhibited significant antiproliferative effects, demonstrating the potential of this modification to lead to new active compounds. nih.gov
The following table summarizes potential bioisosteric replacements for the nitro group and their rationale:
Table 2: Potential Bioisosteric Replacements for the Nitro Group in this compound
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity/Properties | Reference |
| Nitro (-NO2) | Trifluoromethyl (-CF3) | Mimics electron-withdrawing nature, potentially improves metabolic stability and reduces toxicity. | Increased potency, enhanced metabolic stability. | ebi.ac.uknih.gov |
| Nitro (-NO2) | Boronic Acid (-B(OH)2) | Explores alternative chemical space and potential for new interactions. | May alter binding mode and lead to different activity profiles. | nih.gov |
Advanced Spectroscopic Characterization of 3 3 Nitrophenyl Picolinic Acid and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework.
One-dimensional NMR spectra are fundamental for identifying the chemical environments of the hydrogen and carbon atoms within a molecule.
¹H NMR: The proton NMR spectrum of 3-(3-Nitrophenyl)picolinic acid is expected to show distinct signals for the protons on both the picolinic acid and the 3-nitrophenyl rings. The protons on the pyridine (B92270) ring, typically found between δ 7.0 and 9.0 ppm, will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with adjacent protons. The protons of the 3-nitrophenyl group will also resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield shift, often above δ 10 ppm.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the δ 160-180 ppm region. Carbons in the aromatic rings will appear between δ 120-150 ppm. The carbon atom attached to the nitro group (C-NO₂) is expected to be shifted further downfield within this range due to the strong deshielding effect of the nitro group. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analog Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | > 10 (broad s) | ~165 |
| Pyridine Ring Protons | 7.5 - 8.8 (m) | 120 - 150 |
| Nitrophenyl Ring Protons | 7.6 - 8.5 (m) | 120 - 150 |
| Carbon attached to NO₂ | - | ~148 |
Note: These are estimated values based on data from similar structures like substituted pyridines and nitrobenzenes. Actual values may vary.
While 1D NMR provides information about the chemical environment of nuclei, 2D NMR experiments are crucial for determining the connectivity between atoms. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the picolinic acid ring and between adjacent protons on the nitrophenyl ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations). pressbooks.pubcolumbia.edu This technique is invaluable for assigning each carbon signal in the ¹³C NMR spectrum to a specific proton in the ¹H NMR spectrum, confirming the C-H framework. columbia.edu
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectra are excellent for identifying the key functional groups present in this compound.
Nitro Group (NO₂): Aromatic nitro compounds consistently show two strong absorption bands in the IR spectrum. youtube.com The asymmetric stretching vibration appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching vibration is found between 1320-1370 cm⁻¹. researchgate.netresearchgate.net
Carboxylic Acid (COOH): This group has two very characteristic vibrations. The carbonyl (C=O) stretch gives rise to a strong, sharp band typically between 1700-1760 cm⁻¹. The hydroxyl (O-H) stretch is also strong but appears as a very broad band over a wide range, often from 2500-3300 cm⁻¹, due to hydrogen bonding. pressbooks.pub
Pyridine Ring: The pyridine ring exhibits several characteristic vibrations. C=C and C=N stretching vibrations are typically observed in the 1400-1610 cm⁻¹ region. C-H aromatic stretching occurs above 3000 cm⁻¹. Ring deformation vibrations appear at lower frequencies. researchgate.netlibretexts.org
Table 2: Characteristic FT-IR/Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1700 - 1760 | Strong |
| Nitro Group | Asymmetric NO₂ stretch | 1500 - 1570 | Strong |
| Nitro Group | Symmetric NO₂ stretch | 1320 - 1370 | Strong |
| Aromatic Rings | C-H stretch | 3000 - 3100 | Medium-Weak |
| Aromatic Rings | C=C / C=N stretch | 1400 - 1610 | Medium-Strong |
In the solid state, molecules of this compound are likely to form dimers through hydrogen bonding between the carboxylic acid groups of two separate molecules. This intermolecular interaction significantly affects the vibrational spectra. mdpi.com The O-H stretching band becomes notably broad and shifts to a lower frequency, while the C=O stretching frequency may also be slightly lowered compared to the monomeric form. Raman spectroscopy can also provide insights into these interactions, as changes in the molecular environment can cause shifts in the polarizability of the bonds, leading to changes in Raman peak positions and intensities. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The parts of a molecule that absorb light are known as chromophores. wikipedia.org
In this compound, the entire conjugated system, comprising both the nitrophenyl and pyridine rings, acts as the primary chromophore. The expected electronic transitions are primarily of two types:
π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orglibretexts.org Due to the extended conjugation between the two aromatic rings, these transitions are expected to be intense and occur at longer wavelengths compared to isolated benzene (B151609) or pyridine. Benzene itself has absorption maxima around 180, 200, and 255 nm. wikipedia.org
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. libretexts.org The nitro group and the pyridine nitrogen both have non-bonding electrons. These transitions are generally less intense than π → π* transitions. The presence of the nitro group is known to shift absorption to longer wavelengths (a bathochromic shift). For instance, 3-nitrophenol (B1666305) shows an absorption maximum around 340 nm. docbrown.info
The UV-Vis spectrum of this compound is therefore predicted to show strong absorptions in the UV region, potentially tailing into the visible region, characteristic of a highly conjugated aromatic system with strong electron-withdrawing groups. up.ac.za
Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound based on Analog Data
| Analog Compound | Observed λ_max (nm) | Associated Transition Type |
| Benzene | ~255 | π → π |
| Picolinic Acid | ~213, ~261 | π → π |
| 3-Nitrophenol | ~275, ~340 | π → π* and n → π* |
Note: The spectrum of the target compound will be a composite of these chromophores, with the extended conjugation likely leading to absorption maxima at longer wavelengths than the individual components.
Chromophoric Properties of the Picolinic Acid and Nitrophenyl Moieties
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is primarily defined by the electronic transitions within its constituent picolinic acid and nitrophenyl fragments.
The picolinic acid moiety , a pyridinecarboxylic acid, possesses distinct structural and electronic features that make it a versatile component in various chemical applications. nih.govresearchgate.net As an aromatic heterocycle, the pyridine ring exhibits π → π* transitions, typically observed in the UV region. The carboxylic acid substituent can slightly modify these transitions. The nitrogen atom in the pyridine ring and the carbonyl group of the carboxylic acid can also participate in n → π* transitions, although these are generally weaker in intensity compared to π → π* transitions.
The nitrophenyl moiety is a well-known chromophore characterized by strong absorption bands. The nitro group (NO₂) acts as a powerful electron-withdrawing group, significantly influencing the electronic structure of the benzene ring to which it is attached. This leads to intense π → π* transitions. Furthermore, the presence of the nitro group introduces the possibility of n → π* transitions involving the non-bonding electrons of the oxygen atoms. In some nitrophenyl derivatives, these electronic characteristics are utilized in structural studies. researchgate.net
When these two moieties are combined in this compound, the resulting chromophoric properties are a blend of the individual systems, potentially with additional charge-transfer (CT) characteristics arising from the electronic communication between the electron-deficient nitrophenyl ring and the picolinic acid system.
Solvatochromic Studies
Solvatochromism refers to the change in the color of a substance, reflected in its UV-Vis absorption or emission spectrum, upon a change in the polarity of the solvent. This phenomenon is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon electronic excitation. Compounds with distinct electron-donating and electron-accepting groups often display strong solvatochromism. rsc.org
In this compound, the nitrophenyl group is a strong electron acceptor, while the picolinic acid moiety can be considered the donor or modulating component. This intramolecular charge-transfer character suggests that the compound is likely to exhibit solvatochromic behavior. In polar solvents, the excited state, which is expected to be more polar than the ground state, would be stabilized to a greater extent than the ground state. This differential stabilization typically leads to a red-shift (bathochromic shift) of the absorption maximum as the solvent polarity increases.
While specific solvatochromic data for this compound is not extensively detailed in the literature, studies on analogous compounds with donor-acceptor structures confirm this principle. For instance, some fluorescent dyes with strong electron acceptor units show remarkable polarity-dependent shifts in their emission spectra. rsc.org Similarly, certain spiropyrans exhibit altered spectral characteristics depending on the pH and solvent environment. nih.gov It is therefore anticipated that a systematic study of this compound in a range of solvents with varying polarities would reveal significant solvatochromic shifts, providing insights into the nature of its excited states.
X-ray Diffraction Studies for Solid-State Structural Elucidation
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such studies provide invaluable information on molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Crystal Structure Determination and Molecular Packing
The determination of the crystal structure of this compound would involve single-crystal X-ray diffraction (SCXRD). This technique has been successfully used to elucidate the structures of numerous picolinic acid derivatives. nih.govresearchgate.netmdpi.com The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to solve and refine the crystal structure. mdpi.comnih.gov
The molecular packing in the solid state is dictated by a variety of intermolecular forces. For this compound, several key interactions are expected to influence how the molecules arrange themselves in the crystal lattice:
π-π Stacking: The presence of two aromatic rings (pyridine and nitrophenyl) facilitates π-π stacking interactions, which are a significant driving force in the crystal packing of many aromatic compounds. nih.gov
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of strong intermolecular hydrogen bonds.
Analysis of Hydrogen Bonding Networks and Crystal Polymorphism
Hydrogen Bonding Networks: The carboxylic acid group (-COOH) of this compound is the primary driver for hydrogen bond formation. It can act as a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). Additionally, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This multiplicity of donor and acceptor sites can lead to complex and robust hydrogen-bonded networks. cam.ac.uknih.govfip.org The analysis of these networks is crucial for understanding the stability and properties of the crystalline material. In many carboxylic acids, a common and stable hydrogen-bonding motif is the formation of a dimeric structure through a pair of O-H···O bonds. cam.ac.uk
Crystal Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. cam.ac.uk This phenomenon is of great importance as different polymorphs can have different physical properties. The likelihood of polymorphism in a given compound is often related to the presence of multiple, competing hydrogen bond donors and acceptors. cam.ac.uk
Biological Research Applications and Molecular Mechanism Elucidation of 3 3 Nitrophenyl Picolinic Acid
Role as a Chemical Probe in Biological Research
A chemical probe is a small molecule used to study and manipulate biological systems. The structure of 3-(3-Nitrophenyl)picolinic acid, combining a metal-binding domain (picolinic acid) with a functional group (nitrophenyl), makes it a candidate for such roles.
The picolinic acid moiety is a natural chelator of metal ions, particularly known for its interaction with iron. Picolinic acid itself has been used as a tool to investigate cellular iron metabolism. nih.gov Studies on human erythroleukemic cell lines demonstrated that picolinic acid inhibits iron uptake and cell growth while decreasing intracellular ferritin levels. nih.gov Concurrently, it induces a significant increase in the expression and biosynthesis of transferrin receptors, revealing a cellular feedback mechanism to enhance iron availability when intracellular levels are low. nih.gov
By extension, this compound could serve as a modified probe for these processes. The electron-withdrawing nitrophenyl group may alter the chelation strength and redox potential of the molecule compared to the parent picolinic acid, potentially offering a different kinetic or thermodynamic profile for interacting with biological metal centers. This could allow for a more nuanced investigation of the pathways governing metal homeostasis. Furthermore, esters of picolinic acid, such as p-nitrophenyl picolinate (B1231196) (PNPP), are widely used as substrates in kinetic studies to investigate the catalytic activity of metalloenzymes and synthetic complexes. psu.edunih.gov This highlights the utility of the picolinic acid framework in designing molecules to probe specific enzymatic reactions.
Molecular imaging enables the visualization and characterization of biological processes at the cellular and molecular level. nih.gov A key component of many imaging agents, particularly for Positron Emission Tomography (PET), is a bifunctional chelator capable of securely binding a radiometal ion while being attached to a targeting vector. nih.gov
The picolinic acid backbone in this compound provides a potential N,O-bidentate chelation site suitable for complexing various metal ions, including radioisotopes used in imaging. nih.gov For instance, research on a different chelator, 3p-C-NETA, which also features a nitrophenyl group, has shown its utility in complexing trivalent radiometals like Gallium-68 (⁶⁸Ga³⁺) and Bismuth-213 (²¹³Bi³⁺) for diagnostic and therapeutic applications. nih.gov The synthesis of PET tracers often involves the radiofluorination of aromatic rings containing nitro groups, as the nitro group can activate the ring for nucleophilic substitution. nih.gov This suggests that the 3-nitrophenyl moiety could potentially be used for direct radioisotope labeling with isotopes like Fluorine-18 (¹⁸F). The combination of a metal-chelating site and a modifiable aromatic ring makes this compound and its derivatives interesting candidates for the development of novel molecular imaging probes. nih.gov
Chelation Chemistry and Metal Ion Complexation in Biological Systems
The ability of picolinic acid and its derivatives to form stable complexes with metal ions is central to their chemical and biological properties. This chelation is primarily driven by the pyridine (B92270) nitrogen and the carboxylate oxygen atoms.
Picolinic acid (picH) and its analogues are versatile ligands that typically coordinate to metal ions in an N,O-bidentate fashion, forming a stable five-membered chelate ring. nih.gov This coordination mode is the most common pattern observed for the deprotonated form of picolinic acid and its substituted derivatives like 3-hydroxypicolinic acid. researchgate.net
Studies on various metal-picolinate complexes have elucidated their coordination geometries:
Divalent Ions: Picolinic acid forms complexes with divalent metal ions such as Copper(II) and Zinc(II). psu.edu The hydrolysis of p-nitrophenyl picolinate is significantly accelerated by Cu²⁺, indicating the formation of a metal-substrate complex. psu.edu The effect of Zn²⁺ is less pronounced, suggesting a weaker complex stability. psu.edu In a mercury(II) complex, the picolinate ligand was found to bind in a chelating N,O-bidentate mode, resulting in a highly distorted square-pyramidal coordination environment around the metal center. nih.gov
Trivalent Ions: Trivalent ions like Gallium(III) form stable complexes with picolinate ligands. In the complex [Ga(Pic)₃], the Ga³⁺ ion is bound to three N,O-bidentate picolinate ligands, resulting in a distorted octahedral geometry. nih.gov The stability of Ga³⁺ complexes with various chelators is a critical factor in the design of radiopharmaceuticals. nih.govresearchgate.net
| Metal Ion | Related Picolinate Ligand | Coordination Mode | Observed Geometry | Source |
|---|---|---|---|---|
| Ga(III) | Picolinate (Pic⁻) | N,O-bidentate | Distorted Octahedral | nih.gov |
| Hg(II) | Picolinate (Pic⁻) and Picolinic Acid (PicH) | N,O-bidentate | Highly Distorted Square-Pyramidal | nih.gov |
| Pd(II) / Pt(II) | 3-Hydroxypicolinate (picOH⁻) | N-monodentate with weak O-interaction | Distorted Square Planar | researchgate.net |
| Re(V) | 3-Hydroxypicolinate (picOH⁻) | N,O-bidentate | Distorted Octahedral | researchgate.net |
| Cu(II) | p-Nitrophenyl Picolinate (pNPP) | Inferred complex formation | Not specified | psu.edu |
The act of metal chelation can profoundly alter the biological properties of an organic molecule. cutm.ac.in Complexation can enhance the desired activity, modify bioavailability, or reduce toxicity. cutm.ac.innih.gov
The biological effects of picolinic acid derivatives are often directly linked to their metal-binding capabilities. For example, the antimicrobial activity of dipicolinic acid (pyridine-2,6-dicarboxylic acid) is significantly enhanced upon complexation with metal ions like Co(II), Ni(II), and Zn(II) when compared to the free acid ligand. ajol.info This suggests that the metal complex is the more potent bioactive species.
| Compound | Form | Observed Biological Effect | Source |
|---|---|---|---|
| Dipicolinic Acid | Free Ligand | Baseline antimicrobial activity | ajol.info |
| Metal Complex (Co, Ni, Zn) | Higher antimicrobial activity than the free ligand | ||
| Picolinic Acid | Free Ligand (as chelator) | Inhibits iron uptake, decreases ferritin, increases transferrin receptor expression | nih.gov |
| Iron Complex (added to media) | Increases ferritin, decreases transferrin receptor expression |
Similarly, the interaction of picolinic acid with iron demonstrates how chelation can modulate cellular pathways. nih.gov By sequestering intracellular iron, picolinic acid triggers a compensatory response in cells to acquire more iron. nih.gov Conversely, providing iron directly leads to the opposite effect. nih.gov Therefore, it is highly probable that the biological activities of this compound would be significantly influenced by its metal-bound state. The formation of a metal complex could alter its ability to cross cell membranes, interact with biological targets, or participate in redox reactions, leading to a biological profile distinct from that of the free ligand.
Advanced Applications and Future Research Directions
Strategic Use as a Building Block in Complex Chemical Synthesis
The intrinsic reactivity of its functional groups positions 3-(3-nitrophenyl)picolinic acid as a valuable precursor in the synthesis of more complex molecules. The presence of the carboxylic acid, the pyridine (B92270) nitrogen, and the nitro group offers multiple reaction sites for elaboration into a variety of chemical structures.
Intermediate in the Synthesis of Heterocyclic Compounds
The picolinic acid moiety is a well-established directing group and precursor in the synthesis of a wide array of heterocyclic compounds. The nitrogen atom of the pyridine ring can influence the regioselectivity of reactions, while the carboxylic acid group can be readily converted into other functionalities, such as amides or esters, which can then participate in cyclization reactions. For instance, picolinic acid derivatives are utilized in palladium-catalyzed C-H activation/amination reactions to construct nitrogen-containing heterocycles like indolines and pyrrolidines. nih.gov The nitro group on the phenyl ring can also be a key participant in heterocyclic ring formation, for example, through reduction to an amino group followed by condensation reactions to form fused heterocyclic systems. Research on related nitrophenyl-containing compounds has demonstrated their utility in synthesizing complex structures like tetrahydroisoquinolines. muni.cz
Precursor for Diverse Organic Compounds
Beyond heterocyclic synthesis, this compound can serve as a starting material for a diverse range of organic compounds. The carboxylic acid can be engaged in standard transformations to yield esters, amides, and acid chlorides. The nitro group is particularly versatile; it can be reduced to an amine, which opens up a vast landscape of further chemical modifications, including diazotization and subsequent substitution reactions. This versatility is highlighted in patents describing the synthesis of various picolinamide (B142947) derivatives from related nitro-picolinic acid precursors, showcasing their role as key intermediates in the production of a broad spectrum of molecules. nih.gov
Exploration in Materials Science Research
The unique combination of a metal-coordinating picolinate (B1231196) group and an electronically active nitrophenyl substituent makes this compound an intriguing candidate for the development of novel materials with tailored properties.
Application in Metal-Organic Frameworks (MOFs) Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The picolinate group is an excellent coordinating moiety for a variety of metal ions. The geometry and electronic nature of the organic linker are crucial in determining the topology, porosity, and functionality of the resulting MOF.
While direct research utilizing this compound in MOF synthesis is not yet widely reported, studies on analogous compounds provide strong evidence for its potential. For example, a structurally similar ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, has been successfully employed to construct three-dimensional MOFs with interesting topologies and properties, including selective gas adsorption. nih.gov The presence of the nitro group can influence the framework's electronic properties and its interactions with guest molecules. The ability of picolinate-based ligands to form stable complexes with metal ions like copper(II) and zinc(II) further supports the feasibility of designing novel MOFs with this compound. researchgate.net
Table 1: Examples of Related Ligands Used in MOF Synthesis
| Ligand | Metal Ion(s) | Resulting MOF Properties | Reference |
| 3-Nitro-4-(pyridin-4-yl)benzoic acid | Cd(II), Ni(II) | 3D frameworks, photoluminescence, selective CO2 adsorption | nih.gov |
| 2-Picolinic acid | Cu(II) | 1D and 2D polymeric structures, magnetic properties | researchgate.net |
This table presents data for structurally related compounds to illustrate the potential of this compound in MOF design.
Potential in Nonlinear Optical Materials Development
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics. Organic molecules featuring electron-donating and electron-withdrawing groups connected by a π-conjugated system often exhibit significant NLO properties.
The structure of this compound, containing the electron-withdrawing nitro group and the π-conjugated system of the phenyl and pyridine rings, suggests its potential as an NLO chromophore. The "push-pull" nature of such systems can lead to a large second-order hyperpolarizability (β), a key figure of merit for NLO materials. Research on simpler, related molecules like 3-nitroaniline (B104315) and 3-nitrophenol (B1666305) has demonstrated their significant second-order NLO responses. researchgate.netnih.gov The incorporation of these moieties into the picolinic acid framework could lead to new crystalline materials with desirable NLO properties. Theoretical studies on other carboxylic acid derivatives have also shown that such molecules can possess significant third-order NLO susceptibility. nih.gov
Computational Design and High-Throughput Screening in Future Research
Future research on this compound and its derivatives will likely be accelerated by the use of computational tools. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including its potential energy surface, frontier molecular orbitals, and spectroscopic characteristics. Such calculations are invaluable for understanding its reactivity and for designing new synthetic pathways.
Furthermore, computational screening can be utilized to predict the properties of hypothetical MOFs constructed from this compound and various metal ions. These in silico experiments can help to identify promising candidates for synthesis with desired properties, such as specific pore sizes or gas adsorption selectivities. Similarly, quantum chemical calculations can predict the NLO properties of the molecule and its derivatives, guiding the design of new materials with enhanced performance. As high-throughput screening methodologies become more sophisticated, they can be applied to rapidly assess the potential of a library of compounds derived from this compound for various applications, including as catalysts or functional materials. muni.cz
Emerging Research Frontiers for Nitrophenyl-Picolinic Acid Scaffolds
The unique structural characteristics of nitrophenyl-picolinic acid scaffolds, which combine a chelating picolinic acid moiety with the electron-withdrawing properties of a nitro-substituted phenyl ring, make them versatile building blocks for a variety of advanced applications. Current research is actively exploring their potential in several key areas:
Targeted Cancer Therapeutics: A significant and rapidly evolving research frontier for nitrophenyl-picolinic acid scaffolds lies in the development of targeted anticancer agents. The discovery that ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate serves as a crucial intermediate in the synthesis of c-Met kinase inhibitors has opened new avenues for designing novel cancer therapies. The c-Met pathway is often dysregulated in various cancers, making it a prime target for therapeutic intervention.
Furthermore, a novel picolinic acid derivative, N-(4-nitrophenyl)-2-picolinoylhydrazinecarbothioamide, has demonstrated the ability to induce apoptosis in human non-small cell lung cancer cells through endoplasmic reticulum stress. pensoft.net This finding suggests that the nitrophenyl-picolinic acid scaffold can be strategically modified to create compounds that trigger specific cell death mechanisms in cancer cells. Future research will likely focus on:
Synthesizing and screening libraries of nitrophenyl-picolinic acid derivatives against a panel of cancer cell lines to identify more potent and selective inhibitors.
Investigating the structure-activity relationships to optimize the scaffold for enhanced efficacy and reduced off-target effects.
Exploring the potential of these scaffolds as warheads for antibody-drug conjugates (ADCs), delivering potent cytotoxic agents directly to tumor cells.
Advanced Coordination Complexes and Materials Science: The picolinic acid moiety is a well-established chelating agent, capable of forming stable complexes with a wide range of metal ions. The introduction of a nitrophenyl group can modulate the electronic properties of the resulting metal complexes, leading to novel materials with unique photophysical, magnetic, or catalytic properties.
Recent studies have highlighted the versatility of picolinic acid derivatives in creating ligands for metal ion complexation with potential biomedical applications, such as in magnetic resonance imaging (MRI) contrast agents and radioisotope labeling. nih.gov The nitrophenyl-picolinic acid scaffold offers the potential to fine-tune the properties of these metal complexes. Emerging research in this area includes:
The design and synthesis of novel ligands for the development of more sensitive and targeted MRI contrast agents.
The exploration of their use in radiopharmaceuticals for both diagnostic imaging and therapeutic applications.
The investigation of the catalytic activity of their metal complexes in various organic transformations. A study on the hydrolysis of 4-nitrophenyl esters of picolinic acid provides insights into the reactivity of these systems, which can be harnessed for catalytic applications. researchgate.net
Probes for Studying Biological Systems: The inherent spectroscopic properties of the nitrophenyl group, coupled with the chelating ability of the picolinic acid, make these scaffolds promising candidates for the development of chemical probes to study biological systems. These probes could be designed to detect specific metal ions or to monitor enzymatic activity in real-time. Future research is anticipated to explore the development of fluorescent or colorimetric sensors based on the nitrophenyl-picolinic acid scaffold for the detection of biologically relevant analytes.
The following table provides a summary of key research findings and future directions for the nitrophenyl-picolinic acid scaffold:
| Research Area | Key Findings | Future Research Directions |
| Cancer Therapeutics | Intermediate for c-Met inhibitors; Induction of apoptosis in lung cancer cells. pensoft.net | Synthesis of compound libraries; SAR studies; Development of ADCs. |
| Coordination Chemistry | Formation of stable metal complexes; Potential for MRI contrast agents. nih.gov | Design of targeted MRI probes; Radiopharmaceutical development; Catalysis. |
| Chemical Biology | Reactivity demonstrated in hydrolysis studies. researchgate.net | Development of fluorescent and colorimetric sensors. |
Q & A
Q. What are the common synthetic routes for preparing 3-(3-Nitrophenyl)picolinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between picolinic acid derivatives and nitro-substituted aryl halides or boronic acids. For example, palladium-catalyzed coupling of 3-bromopicolinic acid with 3-nitrophenylboronic acid under inert atmospheres can yield the target compound . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (1–5 mol%) significantly impact yield and purity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the aromatic substitution pattern and carboxylate proton environment. For instance, the nitro group’s deshielding effect shifts adjacent protons downfield (δ 8.0–8.5 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (C=O stretch) and ~1520/1350 cm (asymmetric/symmetric NO stretches) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion ([M+H]) and fragmentation patterns to validate the structure .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to exploit solubility differences between product and byproducts.
- Column Chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate nitro-substituted isomers .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities, ensuring >98% purity for biological assays .
Advanced Research Questions
Q. How can quantitative structure-activity relationship (QSAR) models predict the biological activity of this compound derivatives?
- Methodological Answer : QSAR models leverage descriptors like logP (lipophilicity), nitro group orientation, and picolinic acid’s chelation capacity. Computational tools (e.g., CODESSA, MOE) correlate these parameters with experimental IC values in enzyme inhibition assays. For example, electron-withdrawing nitro groups enhance binding to metalloenzyme active sites, a trend validated in analogous compounds .
Q. What experimental approaches are suitable for investigating the interaction of this compound with enzymatic targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Monitor activity loss of metalloenzymes (e.g., matrix metalloproteinases) via fluorogenic substrates. Pre-incubate the enzyme with varying compound concentrations (1 nM–100 µM) to determine IC.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, K) by titrating the compound into enzyme solutions .
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip to measure real-time binding kinetics (k/k) .
Q. How does the nitro group in this compound influence its stability under varying pH and temperature conditions?
- Methodological Answer : The nitro group’s electron-withdrawing nature increases susceptibility to hydrolysis at extreme pH. Stability studies should involve:
- pH-Varied Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for nitroaromatics) .
Q. What computational methods are recommended for elucidating the molecular docking behavior of this compound with potential protein targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites. Parameterize the nitro group’s partial charges using DFT calculations (B3LYP/6-31G* basis set).
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and hydrogen-bonding interactions .
Q. How should researchers address contradictory reports regarding the reactivity of this compound in different solvent systems?
- Methodological Answer : Reproduce experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate solvent effects. For example, conflicting reactivity in polar aprotic (DMF) vs. protic (ethanol) solvents may arise from differential stabilization of transition states. Validate findings using multiple techniques (e.g., H NMR kinetics, DFT calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


